molecular formula C11H18Cl2N2O2 B2543757 N-(2-Aminoethyl)-N-benzylglycine dihydrochloride CAS No. 2171915-66-3

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride

Cat. No. B2543757
M. Wt: 281.18
InChI Key: HHYRLEKRNVCUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride is a compound that can be associated with the synthesis of peptides and amino acid derivatives. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and syntheses involving benzyl-protected amino acid derivatives. These insights can be extrapolated to understand the properties and potential synthetic pathways for N-(2-Aminoethyl)-N-benzylglycine dihydrochloride.

Synthesis Analysis

The synthesis of related compounds involves acylation reactions and the handling of amino acid derivatives. For instance, the acylation of N-benzyloxy α-amino acid derivatives with N,N-phthaloyloglycine is discussed, highlighting the challenges of achieving good yields with bulky substituents . This suggests that for synthesizing N-(2-Aminoethyl)-N-benzylglycine dihydrochloride, careful consideration of reagent excess and reaction conditions is necessary to optimize yields.

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-N-benzylglycine dihydrochloride would include an aminoethyl side chain and a benzyl group attached to a glycine backbone. The papers do not directly describe the molecular structure of this compound, but they do mention the synthesis of complex peptides and the reactivity of benzyloxyamino groups . This information implies that the benzyl group in N-(2-Aminoethyl)-N-benzylglycine dihydrochloride would likely serve as a protective group, influencing the molecule's reactivity and solubility.

Chemical Reactions Analysis

The chemical reactions involving benzyl-protected amino acid derivatives are diverse. For example, the reaction of N-benzoyl-2-bromoglycine methyl ester with deprotonated nitroalkanes leads to the formation of β-nitro amino acid derivatives and, through elimination reactions, α,β-dehydro amino acid derivatives . This indicates that N-(2-Aminoethyl)-N-benzylglycine dihydrochloride could potentially undergo similar reactions, such as nitration or dehydrogenation, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Aminoethyl)-N-benzylglycine dihydrochloride can be inferred from the properties of related compounds. The presence of the benzyl group would affect the compound's solubility, potentially making it more soluble in organic solvents . Additionally, the reactivity of the amino groups would be influenced by the benzyl protection, which could be removed under specific conditions to yield the free amino group for further reactions .

Scientific Research Applications

Aminochelate Fertilizers

Aminochelate Fertilizers and Plant Nutrition

Aminochelate fertilizers, synthesized based on amino acids like glycine, represent a novel approach to plant nutrition in agricultural systems. These fertilizers offer a safer and more efficient alternative to conventional fertilizers and synthetic chelators such as EDTA, leading to enhanced plant performance and reduced environmental risks. Aminochelates are particularly effective for both soil and foliar applications, suggesting a potential area for "N-(2-Aminoethyl)-N-benzylglycine dihydrochloride" if it shares similar chelating properties with glycine-based compounds (Souri, 2016).

Nitrogenous Disinfection By-Products in Water

Impact on Water Treatment

The study of nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and haloacetonitriles, highlights the need for understanding the formation, occurrence, and control of these compounds. Given the structural similarity of "N-(2-Aminoethyl)-N-benzylglycine dihydrochloride" to nitrogen-containing organic compounds, research in this area could explore its potential role or impact as a precursor or inhibitor of N-DBPs in water treatment processes (Bond et al., 2011).

Antiglycation Therapy

Antiglycation Agents for Diabetic Complications

The review on antiglycation therapy discusses the identification of potential inhibitors of protein glycation from natural and synthetic sources. Considering the role of amino acids in the glycation process and their therapeutic potential, "N-(2-Aminoethyl)-N-benzylglycine dihydrochloride" could be explored as a novel antiglycation agent, offering a new avenue for the management of diabetic complications and enhancement of metabolic health (Abbas et al., 2016).

properties

IUPAC Name

2-[2-aminoethyl(benzyl)amino]acetic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;;/h1-5H,6-9,12H2,(H,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHYRLEKRNVCUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCN)CC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-N-benzylglycine dihydrochloride

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